molecular formula C7H5NO B136201 3-Ethynylpyridin-2-ol CAS No. 142502-88-3

3-Ethynylpyridin-2-ol

Cat. No.: B136201
CAS No.: 142502-88-3
M. Wt: 119.12 g/mol
InChI Key: DYXYXOXAWBFIIZ-UHFFFAOYSA-N
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Description

3-Ethynylpyridin-2-ol is an organic compound with the molecular formula C7H5NO It is a derivative of pyridine, featuring an ethynyl group at the third position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyridin-2-ol typically involves the introduction of an ethynyl group to a pyridine ring. One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-ethynylpyridin-2-one.

    Reduction: Formation of 3-ethylpyridin-2-ol.

    Substitution: Formation of various substituted pyridin-2-ol derivatives.

Scientific Research Applications

3-Ethynylpyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Ethynylpyridin-2-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Ethynylpyridine: Lacks the hydroxyl group, making it less polar.

    2-Ethynylpyridine: The ethynyl group is at a different position, affecting its reactivity.

    3-Ethynylthiophene: Contains a sulfur atom instead of nitrogen, altering its electronic properties.

Uniqueness: 3-Ethynylpyridin-2-ol is unique due to the presence of both an ethynyl and a hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethynyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXYXOXAWBFIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434786
Record name 3-ethynylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142502-88-3
Record name 3-ethynylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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